molecular formula C2HBrMg B1587114 Ethynylmagnesium Bromide CAS No. 4301-14-8

Ethynylmagnesium Bromide

Cat. No. B1587114
CAS RN: 4301-14-8
M. Wt: 129.24 g/mol
InChI Key: LROBJRRFCPYLIT-UHFFFAOYSA-M
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Description

Ethynylmagnesium bromide, also known as bromoethynylmagnesium, is a Grignard reagent commonly used in the synthesis of polymers and unsaturated phosphonites .


Synthesis Analysis

Ethynylmagnesium bromide is synthesized by introducing acetylene into a cooled solution of ethylmagnesium bromide . It is commercially available, usually as a solution in diethyl ether or tetrahydrofuran .


Molecular Structure Analysis

The linear formula of Ethynylmagnesium bromide is HC≡CMgBr . The molecular weight is 129.24 .


Chemical Reactions Analysis

Ethynylmagnesium bromide is highly reactive towards various electrophiles including carbonyl compounds such as aldehydes, ketones, and esters . It is also used in the synthesis of polymers and unsaturated phosphonites .


Physical And Chemical Properties Analysis

Ethynylmagnesium bromide is a 0.5M solution in THF with a density of 0.94 g/mL at 25°C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Preparation of Vinylacetylenic Alcohols

  • Synthesis of Vitamin A Precursors : Ethynylmagnesium bromide reacts with α,β-unsaturated ketones to produce vinylacetylenic alcohols, which are key intermediates in vitamin A synthesis (Ou, 1960).

C-nucleoside Synthesis

  • Formation of Ribofuranosyl Ethynes : It is used in the synthesis of C-nucleosides, as demonstrated by its reaction with D-ribofuranose to yield ribofuranosyl ethynes, important in medicinal chemistry (Buchanan, Edgar, & Power, 1974).

Synthesis of Alkynyl Selenides

  • Creation of (E)-α-Bromovinylselenides : The reaction of ethynylmagnesium bromide with terminal alkynes forms alkynyl selenides, useful in the stereoselective synthesis of (E)-α-bromovinylselenides (Cai Ming-zhong, 2002).

Polymer and Grafting Applications

  • Formation of Polymeric Layers on Silicon Surfaces : It is instrumental in the anodic decomposition of ethynylmagnesium halide at silicon electrodes, leading to the formation of polymeric layers covalently anchored to silicon, a significant process in materials science (Fellah et al., 2006).

Synthesis of Alkynyl Metal Compounds

  • Preparation of Ethynylisopropylgermanes : Ethynylmagnesium bromide reacts with chloroisopropylgermanes to produce ethynylisopropylgermanes, which are significant in the study of organometallic chemistry (Yarosh et al., 2002).

Steroidal Applications

  • Rearrangement in Steroidal Compounds : It reacts with steroidal alcohols to yield ethynyl-ethylenic diols, which undergo rearrangement, providing insights into steroid chemistry (Orr et al., 1964).

Cycloaddition Reactions

  • Synthesis of Isoxazole Derivatives : Ethynylmagnesium bromide is used in the synthesisof isoxazole derivatives, showcasing its utility in heterocyclic chemistry and the creation of novel compounds (Ku et al., 2001).

Synthesis of Polyunsaturated Compounds

  • Creation of Polyunsaturated Silanes and Germanes : Ethynylmagnesium bromide is used in the hydrosilylation of alkynes, leading to polyunsaturated compounds important in material science and chemical synthesis (Yarosh, Zhilitskaya, & Voronkov, 2012).

Applications in Organic Chemistry

  • Ethynylation of Aldehydes : It is used for the ethynylation of chiral α-(dibenzylamino) aldehydes, demonstrating its role in creating complex organic molecules with potential pharmaceutical applications (Andrés, Pedrosa, & Pérez-Encabo, 2006).

Cross-Coupling Reactions

  • Formation of Alkyl-Alkenyl and Alkyl-Alkynyl Bonds : Ethynylmagnesium bromide participates in cobalt-mediated cross-coupling reactions, crucial in the formation of various organic compounds (Ohmiya, Yorimitsu, & Oshima, 2006).

Safety And Hazards

Ethynylmagnesium bromide is a highly flammable liquid and vapor. In contact with water, it releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .

Future Directions

Ethynylmagnesium bromide is a fundamental reagent in organic synthesis for the introduction of acetylenic functionality . It is expected to continue to play a significant role in the synthesis of polymers and unsaturated phosphonites .

properties

IUPAC Name

magnesium;ethyne;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H.BrH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROBJRRFCPYLIT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#[C-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethynylmagnesium Bromide

CAS RN

4301-14-8
Record name Magnesium, bromoethynyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,390
Citations
H Salgado‐Zamora, J Hernández… - Journal für …, 1999 - Wiley Online Library
… We concluded that addition of the Grignard reagent, ethynylmagnesium bromide to nitro containing carbonyls (ketone or aldehyde) is a feasible process. In this investigation it was clear …
Number of citations: 9 onlinelibrary.wiley.com
OG Yarosh, MG Voronkov, LV Zhilitskaya… - Russian journal of …, 2005 - Springer
… The reaction of tert-alkyltrichlorogermanes and 2-butyltrichlorogermane in THF with ethynylmagnesium bromide, in which the hydrocarbon group is the most sterically accessible, allows …
Number of citations: 6 link.springer.com
L Brandsma, HD Verkruijsse - Synthesis, 1999 - thieme-connect.com
1 Molar solutions of ethynylmagnesium bromide in tetrahydrofuran can be successfully prepared by introducing acetylene into a cooled solution of ethylmagnesium bromide. …
Number of citations: 16 www.thieme-connect.com
ERH Jones, L Skatteböl, MC Whiting - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… Ethynylmagnesium bromide can be prepared in … In our hands ethynylmagnesium bromide disproportionated to … It is clear that acetylene must give ethynylmagnesium bromide as the first …
Number of citations: 60 pubs.rsc.org
SA Dobrynin, MM Gulman, DA Morozov, IF Zhurko… - Molecules, 2022 - mdpi.com
… stirring with ethynylmagnesium bromide for a week. The addition of ethynylmagnesium bromide to … The stereochemistry of this reaction was similar to that of ethynylmagnesium bromide …
Number of citations: 2 www.mdpi.com
Y Gaoni, CC Leznoff, F Sondheimer - Journal of the American …, 1968 - ACS Publications
… Although ethynylmagnesium bromide (10)20 does not appear to have been used … In the event, treatment of trans-1,4-dibromo-2butene (8) with ethynylmagnesium bromide (10)20 (…
Number of citations: 30 pubs.acs.org
OG Yarosh, NO Yarosh, AI Albanov… - Russian journal of …, 2002 - Springer
… To a solution of 11.1 g of trichloroisopropylgermane in 50 ml of ether, the solution of ethynylmagnesium bromide prepared from 3.65 g of Mg, 16.5 g of EtBr, and acetylene in 150 ml of …
Number of citations: 6 link.springer.com
H OGURA, M OGIWARA - Chemical and Pharmaceutical Bulletin, 1972 - jstage.jst.go.jp
The normal serum levels of D-glucaric acid in man and the rat determined by the fluorometric method described above are given in Table II. Actually, a comparison between the …
Number of citations: 8 www.jstage.jst.go.jp
LV Zhilitskaya, NK Yarosh, NO Yarosh… - Russian Journal of …, 2008 - Springer
… by the reaction of benzylmagnesium halides with dialkyl(ethynyl)fluorosilanes and of benzyldichloro(hydrocarbyl)silane and benzyltrichlorosilane with ethynylmagnesium bromide. The …
Number of citations: 3 link.springer.com
H SASHIDA, T TSUCHIYA - Chemical and pharmaceutical bulletin, 1986 - jstage.jst.go.jp
… The benzene solution was added under a nitrogen atmosphere at below 10C to an ether (200 m1) solution of an ethynylmagnesium bromide (13), which was freshly prepared from …
Number of citations: 15 www.jstage.jst.go.jp

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